molecular formula C9H10BrClS B174192 (4-Bromophenyl)(3-chloropropyl)sulfane CAS No. 16181-12-7

(4-Bromophenyl)(3-chloropropyl)sulfane

Cat. No.: B174192
CAS No.: 16181-12-7
M. Wt: 265.6 g/mol
InChI Key: BYTQFUCEFWXUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(3-chloropropyl)sulfane is an organic compound with the molecular formula C9H10BrClS and a molecular weight of 265.6 g/mol . This compound is characterized by the presence of a bromophenyl group and a chloropropyl group attached to a sulfane moiety. It has applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3-chloropropyl)sulfane typically involves the reaction of 4-bromophenylthiol with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

4-Bromophenylthiol+3-Chloropropyl chlorideThis compound\text{4-Bromophenylthiol} + \text{3-Chloropropyl chloride} \rightarrow \text{this compound} 4-Bromophenylthiol+3-Chloropropyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3-chloropropyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The sulfane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(3-chloropropyl)sulfane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-chloropropyl)sulfane involves its interaction with molecular targets such as enzymes and proteins. The bromophenyl group can interact with aromatic residues in proteins, while the chloropropyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3-chloropropyl)ether
  • (4-Bromophenyl)(3-chloropropyl)amine
  • (4-Bromophenyl)(3-chloropropyl)ketone

Uniqueness

(4-Bromophenyl)(3-chloropropyl)sulfane is unique due to the presence of the sulfane moiety, which imparts distinct chemical reactivity compared to ethers, amines, and ketones. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-bromo-4-(3-chloropropylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTQFUCEFWXUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400096
Record name 1-BROMO-4-[(3-CHLOROPROPYL)SULFANYL]BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16181-12-7
Record name 1-BROMO-4-[(3-CHLOROPROPYL)SULFANYL]BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenyl 3-chloropropyl sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by Procedure R and Scheme Z using 4-bromobenzenethiol and 1-bromo-3-chloropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.